molecular formula C14H17BrN2O3S B13800694 5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid

5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid

Cat. No.: B13800694
M. Wt: 373.27 g/mol
InChI Key: VYMBIQFRRJMPGL-UHFFFAOYSA-N
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Description

5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid is a heterocyclic organic compound. It is primarily used in experimental and research settings due to its unique chemical properties . This compound is characterized by the presence of a bromine atom, a hexyl group, and a thioxomethyl group attached to a benzoic acid core.

Preparation Methods

The synthesis of 5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

    Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The bromine atom and the thioxomethyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding properties. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the specific substituents attached to the benzoic acid core. The presence of different halogens or alkyl groups can significantly influence their chemical properties and reactivity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C14H17BrN2O3S

Molecular Weight

373.27 g/mol

IUPAC Name

5-bromo-2-(hexanoylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C14H17BrN2O3S/c1-2-3-4-5-12(18)17-14(21)16-11-7-6-9(15)8-10(11)13(19)20/h6-8H,2-5H2,1H3,(H,19,20)(H2,16,17,18,21)

InChI Key

VYMBIQFRRJMPGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(=S)NC1=C(C=C(C=C1)Br)C(=O)O

Origin of Product

United States

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